molecular formula C13H14FeSi B587752 Methyl Vinyl[1]sila Ferrocenophane CAS No. 155892-90-3

Methyl Vinyl[1]sila Ferrocenophane

Cat. No.: B587752
CAS No.: 155892-90-3
M. Wt: 254.185
InChI Key: FAQZXFFUMIQEIU-UHFFFAOYSA-N
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Description

Methyl Vinyl1sila Ferrocenophane is a unique organometallic compound that features a ferrocene unit bridged by a silicon atom to a vinyl group.

Mechanism of Action

Target of Action

Methyl Vinyl1sila Ferrocenophane is a biochemical used in proteomics research

Mode of Action

The mode of action of Methyl Vinyl1sila Ferrocenophane involves unique reactivity at the silicon bridge in sila1ferrocenophanes . This reactivity is demonstrated in the formation of a 1ferrocenophane with a bridging silyl cation . The reaction of sila1ferrocenophane towards the hydride-abstraction reagent trityl tetrakis (pentafluorophenyl)borate was explored, yielding an unusual dinuclear species . The formation of this species is proposed to involve abstraction of hydride from the silicon bridge with subsequent C–H bond cleavage of a cyclopentadienyl group by the resulting electrophilic transient silyl cation intermediate .

Biochemical Pathways

The specific biochemical pathways affected by Methyl Vinyl1ferrocenophanes.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl Vinyl1sila Ferrocenophane is currently not available in the literature

Result of Action

The result of Methyl Vinyl1sila Ferrocenophane’s action is the formation of new types of reactivity involving silicon-bridged 1ferrocenophanes . This includes the formation of a 1ferrocenophane with a bridging silyl cation and the subsequent creation of an unusual dinuclear species .

Action Environment

The action of Methyl Vinyl1sila Ferrocenophane can be influenced by environmental factors. For instance, a solution of Methyl Vinyl1sila Ferrocenophane was irradiated for 20 hours at 5 °C, resulting in a dark red gum . This suggests that temperature and light exposure may influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl Vinyl1sila Ferrocenophane can be synthesized through a multi-step process involving the reaction of ferrocene with a silicon-containing reagent. One common method involves the reaction of ferrocene with methyl vinyl silane in the presence of a catalyst such as sodium cyclopentadienide (NaCp) in tetrahydrofuran (THF). The reaction mixture is typically irradiated for 20 hours at 5°C to yield the desired product .

Industrial Production Methods

While specific industrial production methods for Methyl Vinyl1

Chemical Reactions Analysis

Types of Reactions

Methyl Vinyl1sila Ferrocenophane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like trityl tetrakis(pentafluorophenyl)borate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ferrocenium salts, while substitution reactions can produce a variety of silicon-bridged ferrocene derivatives .

Scientific Research Applications

Methyl Vinyl1sila Ferrocenophane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Dimethylsila1ferrocenophane : Similar in structure but with two methyl groups on the silicon bridge.
  • Vinylsila 1ferrocenophane : Lacks the methyl group, leading to different reactivity and applications .

Uniqueness

Methyl Vinyl1sila Ferrocenophane is unique due to its combination of a vinyl group and a silicon-bridged ferrocene unit, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

di(cyclopenta-1,3-dien-1-yl)-ethenyl-methylsilane;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Si.Fe/c1-3-14(2,12-8-4-5-9-12)13-10-6-7-11-13;/h3-7H,1,8,10H2,2H3;/q-2;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQZXFFUMIQEIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C=C)(C1=[C-]C=CC1)C2=[C-]C=CC2.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FeSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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